Cas no 16567-18-3 (8-Bromoquinoline)

8-Bromoquinoline is a halogenated quinoline derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substituent at the 8-position enhances reactivity, making it valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. The compound exhibits high purity and stability, ensuring consistent performance in synthetic applications. It is particularly useful in the development of bioactive molecules, including agrochemicals and medicinal compounds, due to its ability to serve as a key building block. 8-Bromoquinoline is available in standardized grades, facilitating precise and reproducible results in laboratory and industrial settings.
8-Bromoquinoline structure
8-Bromoquinoline structure
Product name:8-Bromoquinoline
CAS No:16567-18-3
MF:C9H6BrN
MW:208.054641246796
MDL:MFCD00191859
CID:50453
PubChem ID:24863989

8-Bromoquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Bromoquinoline
    • 8-Brom-chinolin
    • 8-BROMQUINOLINE
    • quinolin-8-yl bromide
    • Quinoline,8-bromo
    • 8-BROMOQUIOLINE
    • 8-BroMoquinolline
    • 8-bromooquinoline
    • RARECHEM AK ML 0146
    • Quinoline, 8-Bromo-
    • 8 - broMine quinoline
    • 8-Bromoquinoline,96%
    • 8-Bromoquinoline,98%
    • 8-Bromoquinoline ,97%
    • 8-Bromoquinoline #
    • DTXSID10168009
    • FT-0601183
    • AC-1231
    • MFCD00191859
    • SY014149
    • EN300-55898
    • SCHEMBL196509
    • W-205946
    • AKOS001476139
    • 16567-18-3
    • 8-Bromo-quinoline
    • CS-W002501
    • AM20070091
    • FS-2279
    • A851039
    • AB04626
    • Quinoline, 8-bromo-
    • 8-Bromoquinoline, 98%
    • BB 0260004
    • BCP27253
    • Z839152792
    • DB-007220
    • BBL020683
    • STK893373
    • MDL: MFCD00191859
    • Inchi: InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
    • InChI Key: PIWNKSHCLTZKSZ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C2=C1C=CC=N2)Br

Computed Properties

  • Exact Mass: 206.96836g/mol
  • Surface Charge: 0
  • XLogP3: 2.5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 206.96836g/mol
  • Monoisotopic Mass: 206.96836g/mol
  • Topological Polar Surface Area: 12.9Ų
  • Heavy Atom Count: 11
  • Complexity: 138
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.594 g/mL at 25 °C(lit.)
  • Melting Point: 58-59 ºC
  • Boiling Point: 112-113 °C/0.5 mmHg(lit.)
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Refractive Index: n20/D 1.672(lit.)
  • PSA: 12.89000
  • LogP: 2.99730
  • Solubility: Not determined
  • Sensitiveness: Light Sensitive

8-Bromoquinoline Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

8-Bromoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Bromoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
040578-1g
8-Bromoquinoline
16567-18-3 97%
1g
$10.00 2024-07-19
TRC
B695908-100mg
8-Bromoquinoline
16567-18-3
100mg
$ 64.00 2023-04-18
TRC
B695908-1g
8-Bromoquinoline
16567-18-3
1g
$ 80.00 2022-06-06
eNovation Chemicals LLC
D382737-25g
8-Bromoquinoline
16567-18-3 97%
25g
$600 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25961-1g
8-Bromoquinoline, 98%
16567-18-3 98%
1g
¥2210.00 2023-02-27
Enamine
EN300-55898-0.1g
8-bromoquinoline
16567-18-3 95%
0.1g
$19.0 2023-05-03
Enamine
EN300-55898-0.5g
8-bromoquinoline
16567-18-3 95%
0.5g
$21.0 2023-05-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014149-25g
2-(2-Phenyl-9-carbazolyl)dibenzothiophene-4-boronic Acid
16567-18-3 >97%
25g
¥147.0 2023-09-15
TRC
B695908-500mg
8-Bromoquinoline
16567-18-3
500mg
$ 87.00 2023-04-18
Apollo Scientific
OR7885-5g
8-Bromoquinoline
16567-18-3 97%
5g
£15.00 2025-02-20

8-Bromoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Reference
Bromination of quinolines by N-bromosuccinimide. Study of the isomeric composition of the bromination products by NMR and GLC methods
Tochilkin, A. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (8), 1084-90

Production Method 5

Reaction Conditions
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

8-Bromoquinoline Raw materials

8-Bromoquinoline Preparation Products

Additional information on 8-Bromoquinoline

8-Bromoquinoline (CAS No. 16567-18-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

8-Bromoquinoline, with the chemical formula C₉H₆BrN₂ and CAS number 16567-18-3, is a brominated derivative of quinoline. This heterocyclic compound has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework, which serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of both a bromine substituent and a quinoline core provides unique reactivity, making it an invaluable building block for drug discovery and material science applications.

The quinoline scaffold, a fused bicyclic system consisting of a benzene ring and a pyridine ring, has a long history in pharmaceutical development. Quinoline derivatives have been instrumental in the treatment of diseases such as malaria, with compounds like chloroquine and primaquine being well-documented examples. The introduction of a bromine atom at the 8-position of the quinoline ring enhances its utility by introducing electrophilic aromatic substitution sites, facilitating further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

In recent years, 8-Bromoquinoline has found extensive use in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in anticancer drug design. The quinoline moiety is known to interact with DNA and proteins, making it an effective scaffold for developing agents that modulate critical cellular processes. For instance, studies have demonstrated the potential of 8-bromoquinoline derivatives as kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation and survival. The bromine atom at the 8-position allows for facile introduction of additional functional groups, enabling fine-tuning of binding affinity and selectivity.

Moreover, 8-Bromoquinoline has been explored in the synthesis of antiviral agents. The quinoline core exhibits broad-spectrum antiviral activity by interfering with viral replication cycles. Researchers have leveraged the reactivity of the 8-bromo derivative to develop novel antiviral compounds targeting RNA viruses, including those responsible for influenza and hepatitis C. The ability to modify the quinoline structure through bromine-mediated reactions has led to the discovery of several lead compounds with promising antiviral properties.

The compound's significance extends beyond pharmaceutical applications into materials science. Quinoline derivatives are known for their ability to form coordination complexes with metal ions, which has led to their exploration as luminescent materials and catalysts. Specifically, complexes formed between 8-bromoquinoline and transition metals such as copper and zinc have shown promise in optoelectronic devices due to their emission properties. These findings highlight the compound's potential in developing advanced materials for sensors and light-emitting technologies.

Recent advancements in synthetic methodologies have further enhanced the utility of 8-Bromoquinoline. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Suzuki-Miyaura and Heck couplings, have enabled the efficient construction of complex quinoline derivatives from 8-bromoquinoline precursors. These techniques have been instrumental in generating libraries of novel compounds for high-throughput screening, accelerating the discovery process in drug development.

The incorporation of computational chemistry techniques has also played a pivotal role in optimizing derivatives of 8-bromoquinoline for therapeutic applications. Molecular modeling studies have helped elucidate binding interactions between quinoline-based compounds and biological targets, providing insights into structure-activity relationships. This computational approach has guided synthetic efforts toward designing more potent and selective agents with improved pharmacokinetic profiles.

In conclusion, 8-Bromoquinoline (CAS No. 16567-18-3) represents a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features enable diverse synthetic manipulations, making it an indispensable tool for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this versatile intermediate, its importance is poised to grow further, driving advancements in both academic research and industrial drug development pipelines.

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